1-(4-Nitrobenzoyl)piperidin-4-amine: Technical Profile & Application Guide
1-(4-Nitrobenzoyl)piperidin-4-amine: Technical Profile & Application Guide
The following technical guide details the chemical structure, synthesis, properties, and applications of 1-(4-Nitrobenzoyl)piperidin-4-amine , a critical intermediate in modern drug discovery.
CAS Registry Number: 1158368-56-9 (Hydrochloride salt) IUPAC Name: (4-Amino-1-piperidinyl)(4-nitrophenyl)methanone Synonyms: 4-Amino-1-(4-nitrobenzoyl)piperidine; 1-(4-Nitrobenzoyl)-4-piperidinamine[1]
Executive Summary
1-(4-Nitrobenzoyl)piperidin-4-amine is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry. It features a piperidine core substituted at the nitrogen (N1) with an electron-withdrawing 4-nitrobenzoyl group and at the C4 position with a primary amine. This specific geometry allows the molecule to serve as a versatile linker, positioning two distinct chemical vectors (the nitro-aromatic system and the primary amine) at a defined distance and orientation. It is a key building block in the synthesis of GPCR ligands, kinase inhibitors (e.g., Akt), and antiviral agents (e.g., HCV assembly inhibitors).
Chemical Structure & Physicochemical Properties[2][3][4][5]
The molecule consists of a semi-rigid piperidine chair conformation. The amide bond at N1 is planar, restricting rotation and creating a distinct dipole. The C4-amine is a primary aliphatic amine, serving as the primary nucleophilic handle for derivatization.
Key Properties Table
| Property | Value / Description |
| Molecular Formula | C |
| Molecular Weight | 249.27 g/mol (Free base) |
| Appearance | Off-white to pale yellow solid (typically as HCl salt) |
| Solubility | Soluble in DMSO, MeOH; Moderate in DCM; Poor in Water (Free base) |
| pKa (C4-NH | ~10.5 (Typical for primary aliphatic amines) |
| pKa (N1-Amide) | Non-basic (Neutral) |
| LogP | ~1.2 (Estimated) |
| H-Bond Donors | 2 (Primary amine) |
| H-Bond Acceptors | 4 (Nitro group, Amide carbonyl, Amine) |
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
A naive approach might involve reacting 4-nitrobenzoyl chloride directly with piperidin-4-amine. However, this often leads to a mixture of products due to the competing nucleophilicity of the secondary (ring) and primary (exocyclic) amines.
-
Preferred Route: Use of a mono-protected diamine (N-Boc-4-aminopiperidine) ensures regioselectivity.
-
Alternative Route: Reductive amination of 1-(4-nitrobenzoyl)piperidin-4-one.
Optimized Synthetic Protocol (Boc-Protection Route)
This protocol ensures high purity and regiocontrol.
Step 1: Acylation
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Reagents: tert-Butyl piperidin-4-ylcarbamate (1.0 eq), 4-Nitrobenzoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq).
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Solvent: Dichloromethane (DCM) (Anhydrous).
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Procedure:
-
Dissolve tert-butyl piperidin-4-ylcarbamate in DCM at 0°C.
-
Add TEA.
-
Add 4-nitrobenzoyl chloride portion-wise to control exotherm.
-
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Wash with 1N HCl, sat. NaHCO
, and brine. Dry over Na SO . -
Product: tert-Butyl (1-(4-nitrobenzoyl)piperidin-4-yl)carbamate.
-
Step 2: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane (4M).
-
Solvent: DCM (if using TFA) or Dioxane.
-
Procedure:
-
Dissolve the intermediate from Step 1 in DCM.
-
Add TFA (excess, typically 1:4 v/v ratio with solvent).
-
Stir at RT for 1–2 hours until Boc removal is complete (monitor for disappearance of starting material).
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Workup: Concentrate in vacuo.
-
Free Base Generation: Redissolve in DCM, wash with 1N NaOH, dry, and concentrate.
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Salt Formation: If the HCl salt is desired, use HCl/Dioxane and filter the precipitate directly.
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Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway utilizing Boc-protection to prevent side reactions.
Reactivity & Stability Profile
Understanding the reactivity of this scaffold is crucial for library design.
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Primary Amine (C4):
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Nucleophilicity: Highly reactive. Readily participates in amide coupling, reductive amination, sulfonylation, and urea formation.
-
Chemoselectivity: In the presence of the nitro group, the amine can be selectively functionalized without affecting the nitro moiety.
-
-
Nitro Group (Ar-NO
):-
Reduction Potential: Can be reduced to an aniline (Ar-NH
) using H /Pd-C, Fe/NH Cl, or SnCl . -
Strategic Value: This transformation effectively "reverses" the electronic character of the "tail" from electron-withdrawing to electron-donating, often used to tune potency or solubility in late-stage optimization.
-
-
Amide Linker (N1-CO):
-
Stability: Highly stable under standard physiological and synthetic conditions. Resistant to hydrolysis except under strong acidic/basic reflux.
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Applications in Drug Discovery[4][8][9][10]
This scaffold is a "privileged structure" found in various therapeutic areas.
Kinase Inhibitors (Akt Pathway)
Research has identified 4-amino-1-benzylpiperidines and their benzoyl analogs as potent inhibitors of Protein Kinase B (Akt). The 1-(4-nitrobenzoyl) motif serves as a lipophilic anchor that fits into the kinase pocket, while the 4-amine is derivatized to interact with the hinge region or specific residues like Asp292.
-
Mechanism:[2] ATP-competitive inhibition.
-
Reference:J. Med. Chem. 2010, 53, 5, 2239–2249.
Hepatitis C Virus (HCV) Inhibitors
Derivatives of 4-aminopiperidine, specifically those with N1-benzoyl substitutions, have been optimized to inhibit HCV assembly. The rigid benzoyl linker orients the piperidine to disrupt the colocalization of HCV core proteins with lipid droplets.
-
Reference:ACS Infect. Dis. 2019 (Snippet 1.25).
GPCR Ligands
The scaffold is used to synthesize ligands for chemokine receptors (CCR5, CXCR4) and monoamine transporters. The basic nitrogen of the 4-amine (often tertiary in final drugs) interacts with the conserved aspartate residue in GPCR transmembrane helices.
Functional Derivatization Logic
Caption: Divergent synthesis strategy using the scaffold for library generation.
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact intermediate may be limited, standard protocols for nitro-aromatics and primary amines apply.
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Hazards:
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Skin/Eye Irritant: The free amine is basic and can cause irritation.
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Potential Sensitizer: Nitro compounds can be sensitizers; handle with care.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of dust (if solid) or aerosols.
-
Storage: Store in a cool, dry place. The HCl salt is hygroscopic; keep desiccated.
References
-
PubChem. 1-(4-Nitrobenzyl)piperidine (Related Structure & Properties). National Library of Medicine. Available at: [Link]
-
Journal of Medicinal Chemistry. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). 2010, 53(5):2239-49. Available at: [Link]
-
ACS Infectious Diseases. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. 2019. Available at: [Link]
